molecular formula C24H21N3O4S2 B2450968 methyl 4-[2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate CAS No. 1189452-02-5

methyl 4-[2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate

Cat. No.: B2450968
CAS No.: 1189452-02-5
M. Wt: 479.57
InChI Key: KMDJHYBKXAXPRP-UHFFFAOYSA-N
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Description

methyl 4-[2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thienopyrimidine core, which is a fused heterocyclic system containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate starting materials, such as thiourea and β-ketoesters, under acidic or basic conditions to form the thienopyrimidine ring.

    Introduction of the Phenyl and Ethyl Groups: The phenyl and ethyl groups are introduced through alkylation or acylation reactions using reagents like phenyl halides and ethyl halides.

    Thioether Formation: The thioether linkage is formed by reacting the thienopyrimidine intermediate with a suitable thiol reagent.

    Amidation: The final step involves the amidation of the thioether intermediate with methyl 4-aminobenzoate to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

methyl 4-[2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups in the thienopyrimidine core can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions with reagents like halogens, nitrating agents, or sulfonating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Halogenated, nitrated, or sulfonated derivatives

Scientific Research Applications

methyl 4-[2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases, such as cancer and infectious diseases.

    Industry: Used in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of methyl 4-[2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate involves its interaction with specific molecular targets and pathways. The thienopyrimidine core can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Another thienopyrimidine derivative with similar biological activities.

    Triazole-Pyrimidine Hybrids: Compounds with a similar core structure but containing a triazole ring, known for their neuroprotective and anti-inflammatory properties.

Uniqueness

methyl 4-[2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate is unique due to its specific substitution pattern and the presence of both thienopyrimidine and benzoate moieties. This unique structure contributes to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

methyl 4-[[2-(3-ethyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O4S2/c1-3-27-22(29)21-18(13-19(33-21)15-7-5-4-6-8-15)26-24(27)32-14-20(28)25-17-11-9-16(10-12-17)23(30)31-2/h4-13H,3,14H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMDJHYBKXAXPRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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